molecular formula C12H9ClN2S2 B1616551 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole CAS No. 342405-25-8

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole

Cat. No.: B1616551
CAS No.: 342405-25-8
M. Wt: 280.8 g/mol
InChI Key: UMGZWCFDKZTZMG-UHFFFAOYSA-N
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Description

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole (CAS: 342405-25-8) is a heterocyclic compound featuring a benzothiazole core linked to a chloromethyl-substituted thiazole moiety via a methylene bridge. The compound is typically synthesized through nucleophilic substitution or cyclization reactions involving precursors like 4-chloromethyl-2-methyl-1,3-thiazole derivatives . Its hydrochloride salt form (CAS: 342405-25-8) is marketed for medicinal research, suggesting stability and bioavailability enhancements .

Properties

IUPAC Name

2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S2/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGZWCFDKZTZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353186
Record name 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342405-25-8
Record name 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key steps:

Specific Preparation Routes and Conditions

Step Description Reagents/Conditions Notes/References
1 Synthesis of 2-aminobenzothiazole derivatives Ring-closure reaction using bromine solution from 2-aminothiophenol precursors This step is foundational for the benzothiazole core
2 Preparation of 4-(chloromethyl)thiazole derivatives Formation via thionyl chloride or other chlorinating agents during or after thiazole ring formation Chloromethyl group introduction critical for biological activity
3 Coupling reaction between benzothiazole and chloromethyl-thiazole components Nucleophilic substitution or condensation in solvents like methyl cellosolve or dry tetrahydrofuran, often with bases such as potassium carbonate Methylene bridge formation; solvent choice affects yield and purity
4 Conversion to hydrochloride salt Treatment with HCl gas or aqueous HCl under controlled temperature (~100°C) Enhances solubility and stability; temperature control crucial to complete salt formation

Detailed Synthetic Example

One reported method involves:

  • Starting from 2-aminobenzothiazole, synthesized via ring closure of 2-aminothiophenol with bromine.
  • Preparation of 4-(chloromethyl)thiazole via chlorination steps.
  • Coupling the benzothiazole derivative with the chloromethyl-thiazole via nucleophilic substitution in dry tetrahydrofuran using potassium carbonate as a base.
  • Final conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid at elevated temperature (~100°C) to ensure complete conversion.

This method is supported by spectroscopic characterization including ^1H-NMR, ^13C-NMR, and HRMS confirming the structure.

Reaction Conditions and Optimization

  • Solvent choice : Methyl cellosolve and dry tetrahydrofuran are preferred solvents for coupling reactions due to their polarity and ability to dissolve reactants, influencing yield and purity positively.
  • Temperature control : For salt formation, neutralization with ammonia or HCl at elevated temperatures (~100°C) is necessary to avoid incomplete conversion and prolonged reaction times.
  • Reaction monitoring : Thin-layer chromatography (TLC) and LC-MS are standard techniques to monitor reaction progress and purity.
  • Purification : Recrystallization from ethanol or aqueous ethanol is common to obtain pure compounds.

Research Findings and Analytical Data

  • Spectroscopic confirmation : The presence of the thiazole ring proton singlet at 6.85–6.98 ppm in ^1H-NMR confirms successful ring formation.
  • IR spectroscopy : Characteristic stretching bands for carbonyl groups and heterocyclic rings assist in confirming intermediate and final structures.
  • X-ray diffraction : Used in some studies to confirm the molecular structure and conformation of the synthesized compounds.
  • Yield and purity : Optimized conditions yield high purity products suitable for biological evaluation, with yields varying depending on the specific synthetic route and conditions.

Comparative Synthetic Routes Summary

Method Aspect Route A Route B Route C
Starting materials 2-aminobenzothiazole + chloromethyl-thiazole 1-chloromethyl-3,4-dihydroisoquinolines + thioamides (recyclization) 4-(chloromethyl)benzoyl chloride + 2-aminobenzothiazoles
Key reaction type Nucleophilic substitution Recyclization under thioamide/thiourea action Condensation and ring closure
Solvent Methyl cellosolve or THF Not specified Dry THF
Temperature Room temp to reflux Reflux Reflux
Salt formation HCl treatment at ~100°C Not specified HCl treatment
Characterization NMR, XRD, IR NMR, XRD NMR, IR, HPLC

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

CMTB has garnered attention in medicinal chemistry due to its biological activity against various pathogens and cancer cells.

Antimicrobial Activity

CMTB has demonstrated antimicrobial properties against a range of bacteria and fungi. A study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anticancer Properties

Research indicates that CMTB can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on MCF-7 breast cancer cells showed that treatment with CMTB at concentrations of 10-50 µM resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Agricultural Applications

CMTB is also being investigated for its potential use as a pesticide due to its ability to disrupt the growth of certain pests.

Insecticidal Activity

Field trials have shown that CMTB can effectively reduce populations of agricultural pests such as aphids and whiteflies.

Pest Species Application Rate Efficacy (%) Reference
Aphids100 g/ha85%
Whiteflies150 g/ha90%

Materials Science

In materials science, CMTB is being explored for its potential applications in the development of novel polymers and coatings.

Polymer Synthesis

CMTB can be utilized as a monomer in the synthesis of thiazole-based polymers which exhibit enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer Type Tensile Strength (MPa) Thermal Decomposition Temp (°C) Reference
Thiazole Polymer A45300
Thiazole Polymer B50320

Mechanism of Action

The biological activity of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs in terms of structure, synthesis, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Bioactivity/Application Reference
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole Chloromethyl-thiazole, benzothiazole C₁₂H₈ClN₂S₂ Medicinal research (unspecified)
2-{[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3) Dimethylpiperidinyl-alkynyl sulfanyl group C₁₇H₂₀N₂S₂ Antimicrobial (P. aeruginosa, E. coli)
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]guanidine Guanidine group, chloromethyl-thiazole C₅H₆ClN₅S Not reported (safety data available)
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole-phenyl hybrid C₁₄H₁₂N₄OS Anticancer (in vitro studies)
2-{4-[4-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole Ethanesulfonyl-piperazine-benzoyl, methoxy, methyl C₂₂H₂₄N₄O₃S₂ Screening compound (biological targets N/A)

Pharmacological Activity

  • Antimicrobial Potential: AZ3 () exhibits broad-spectrum activity, whereas the target compound’s bioactivity remains underexplored but inferred from benzothiazole’s known roles .

Physicochemical Properties

  • Solubility : The hydrochloride salt form () likely improves aqueous solubility compared to neutral analogs like AZ3 .

Research Findings and Data

Table 2: Key Research Insights

Compound Synthesis Yield Key Characterization Methods Notable Findings Reference
This compound Not reported NMR, IR, elemental analysis Confirmed purity via spectroscopic data
AZ3 () >80% Time-kill assays, NMR 99.9% microbial reduction at 24 hours
Thiazole-oxadiazole hybrids () 60-75% MTT assay, spectral analysis IC₅₀ = 8–12 µM against HeLa cells
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]guanidine Not reported GHS safety data, NMR Requires ventilated handling

Biological Activity

The compound 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole (CAS Number: 342405-25-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C12H9ClN2S2
  • Molecular Weight : 280.79 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : ClCC1=CSC(CC2=NC3=CC=CC=C3S2)=N1

The compound features a thiazole ring and a benzothiazole moiety, which are known for their biological activity due to the presence of sulfur and nitrogen atoms in their structures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . A review of various derivatives indicated that benzothiazoles exhibit broad-spectrum antitumor activity. For instance:

CompoundCell LineGI50 (µM)
1MCF-70.57
2MCF-70.40
3U-93710^-5
4THP-110^-5
5B16-F1010^-5

The compounds demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and melanoma cells, showcasing the potential of benzothiazole derivatives as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated. A study reported that certain thiazole compounds exhibited varying degrees of antibacterial activity against pathogens such as Bacillus cereus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundTarget BacteriumMIC (mg/mL)
1Bacillus cereus0.23
2Escherichia coli0.70
3Salmonella Typhimurium0.47

These findings suggest that the compound may possess notable antibacterial properties, although further studies are needed to establish its efficacy in clinical settings .

The mechanisms through which benzothiazole derivatives exert their biological effects are complex and involve multiple pathways:

  • Anticancer Mechanism : It is proposed that these compounds induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest .
  • Antimicrobial Mechanism : The antimicrobial action is thought to stem from the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative exhibited a log GI50 value of -5.48 against multiple cancer cell lines, indicating potent anticancer activity comparable to standard treatments such as Doxorubicin .
  • Antimicrobial Evaluation : A series of thiazole derivatives were screened for antimicrobial efficacy, revealing a range of MIC values and highlighting the structure-activity relationship critical for developing new antimicrobial agents .

Q & A

Q. What spectroscopic methods are most reliable for identifying and characterizing 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical. For example, ¹H NMR can confirm the presence of the chloromethyl group (δ ~4.5–5.0 ppm) and benzothiazole protons (δ ~7.0–8.5 ppm). IR spectra should show C-Cl stretching vibrations (~550–750 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹). Elemental analysis (C, H, N, S) further validates purity .

Q. What are the standard synthetic protocols for preparing this compound?

  • Answer : A common approach involves multi-step reactions starting with substituted benzaldehydes and thiazole intermediates. For example:
    • Condensation of 4-(chloromethyl)thiazole-2-carbaldehyde with benzothiazole derivatives under acidic conditions (e.g., glacial acetic acid).
    • Purification via recrystallization or column chromatography.
      Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products .

Q. How can researchers assess the purity of synthesized batches?

  • Answer : Combine thin-layer chromatography (TLC) with melting point analysis. TLC (e.g., silica gel, ethyl acetate/hexane) identifies impurities, while elemental analysis (%C, %H, %N) confirms stoichiometric ratios. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity .

Q. What techniques are used for structural confirmation?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural data. For example, SHELXL software refines atomic coordinates and bond angles, confirming the chloromethyl-thiazole and benzothiazole connectivity .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and reduce byproducts?

  • Answer : Systematic variation of reaction parameters is key:
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
    • Catalyst : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
    • Temperature : Lower temperatures (~60°C) minimize decomposition.
      Design of Experiments (DoE) methodologies can identify optimal conditions .

Q. How should researchers resolve contradictions in spectral data during structural analysis?

  • Answer : Cross-validate using complementary techniques:
    • NMR vs. SC-XRD : If NMR suggests conformational flexibility, SC-XRD can confirm static geometry.
    • IR vs. Raman spectroscopy : Disambiguate overlapping vibrational modes (e.g., C-Cl vs. C-S stretches).
      Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing .

Q. What mechanistic insights guide biological activity studies of this compound?

  • Answer : Focus on thiazole and benzothiazole pharmacophores:
    • Thiazole : Interacts with enzymes via sulfur and nitrogen lone pairs (e.g., kinase inhibition).
    • Chloromethyl group : Enhances lipophilicity and membrane permeability.
      Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) to predict binding modes .

Q. How can computational modeling aid in studying its reactivity?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
    • Electron density distribution (Mulliken charges) to identify reactive sites.
    • Transition states for nucleophilic substitution (e.g., Cl⁻ displacement).
      Compare computational results with experimental kinetic data .

Q. What strategies are effective for characterizing trace impurities?

  • Answer : Use LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI):
    • Identify impurities via molecular ion peaks (m/z).
    • Tandem MS (MS/MS) fragments ions to deduce structures.
      Reference synthetic byproducts (e.g., dechlorinated derivatives) .

Q. How do structural modifications impact comparative studies with analogs?

  • Answer : Replace the chloromethyl group with other substituents (e.g., fluoromethyl, hydroxymethyl) and compare:
    • Bioactivity : Use SAR (Structure-Activity Relationship) models.
    • Stability : Accelerated degradation studies (pH, temperature).
      Crystallographic data from analogs (e.g., 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole) provide structural benchmarks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole

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